Z-Gly-Gly-Gly-Gly-Gly-OH

Description

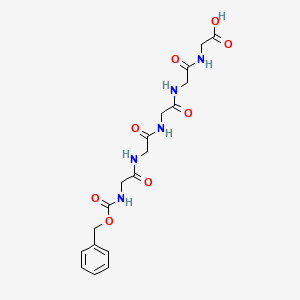

Structure

2D Structure

Properties

IUPAC Name |

2-[[2-[[2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O8/c24-13(20-8-15(26)22-10-17(28)29)6-19-14(25)7-21-16(27)9-23-18(30)31-11-12-4-2-1-3-5-12/h1-5H,6-11H2,(H,19,25)(H,20,24)(H,21,27)(H,22,26)(H,23,30)(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRITUIHLIOWZHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60318633 | |

| Record name | Z-Gly-Gly-Gly-Gly-Gly-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60318633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20228-72-2 | |

| Record name | 20228-72-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333454 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Z-Gly-Gly-Gly-Gly-Gly-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60318633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Considerations for Z Gly Gly Gly Gly Gly Oh

Solution-Phase Peptide Synthesis Strategies

Solution-phase peptide synthesis (SPPS), also referred to as liquid-phase peptide synthesis (LPPS), involves the coupling of amino acids or peptide fragments in a homogenous solution. creative-peptides.com This classical approach remains a valuable method for peptide synthesis, especially for large-scale production due to its scalability. creative-peptides.com

Stepwise Fragment Condensation Approaches for Oligoglycine Elongation

Quantum mechanical studies on the formation of the peptide bond between two glycine (B1666218) molecules have shown that both concerted and stepwise mechanisms are possible. nih.govacs.orgacs.org These theoretical studies indicate that the energy barriers for peptide bond formation are similar for both pathways, suggesting that the reaction can proceed efficiently under appropriate experimental conditions. nih.govacs.orgacs.org

Coupling Reagent Efficacy and Optimization in Solution-Phase Protocols

The success of solution-phase peptide synthesis is highly dependent on the choice of coupling reagents, which activate the C-terminal carboxylic acid of one amino acid to facilitate the formation of a peptide bond with the N-terminal amine of another. americanpeptidesociety.org A variety of coupling reagents are available, each with its own mechanism of action and efficacy.

Common classes of coupling reagents include:

Carbodiimides : Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are widely used due to their efficiency and cost-effectiveness. americanpeptidesociety.orgpeptide.com They activate the carboxyl group by forming an O-acylisourea intermediate. americanpeptidesociety.org

Phosphonium Salts : Reagents like (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) are known for their high coupling efficiency and ability to suppress racemization. peptide.comnih.govnih.gov

Uronium Salts : HBTU and O-(Benzotriazol-1-yl)- N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU) are also highly efficient coupling reagents that can lead to rapid reaction times. peptide.com The addition of 1-hydroxybenzotriazole (B26582) (HOBt) to carbodiimide (B86325) or uronium salt-mediated couplings is a common practice to minimize racemization and improve reaction efficiency by forming active esters. americanpeptidesociety.orgpeptide.com

The selection of the optimal coupling reagent and reaction conditions is crucial for achieving high yields and purity. For instance, a study comparing different coupling reagents for the synthesis of peptide-oligonucleotide conjugates found that 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) provided the highest yield in solution-phase coupling. nih.govnih.gov

| Coupling Reagent Class | Examples | Key Features |

|---|---|---|

| Carbodiimides | DCC, DIC, EDC | Efficient and cost-effective; often used with additives like HOBt to reduce racemization. americanpeptidesociety.orgpeptide.com |

| Phosphonium Salts | PyBOP, PyAOP | Highly effective, particularly for sterically hindered couplings. peptide.comnih.gov |

| Uronium/Aminium Salts | HBTU, TBTU, HATU | Fast reaction times and high coupling efficiency. peptide.com |

Role and Cleavage of the Benzyloxycarbonyl (Z) Protecting Group in Solution-Phase Syntheses

The benzyloxycarbonyl (Z or Cbz) group, introduced by Bergmann and Zervas, is a crucial Nα-protecting group in peptide synthesis. nih.govbachem.com It prevents the N-terminal amine from participating in unwanted side reactions during the coupling of the C-terminal carboxyl group. nih.gov The Z-group is stable under the conditions required for peptide bond formation. bachem.com

For the synthesis of Z-Gly-Gly-Gly-Gly-Gly-OH, the Z-group on the initial Z-Gly-OH remains intact throughout the elongation of the peptide chain. sigmaaldrich.com The cleavage of the Z-group is typically achieved through hydrogenolysis (catalytic hydrogenation) or by treatment with strong acids such as hydrogen bromide in acetic acid or liquid hydrogen fluoride. bachem.com However, for the final product, this compound, the Z-group is retained. If a temporary protecting group were needed for the intermediate steps of a fragment condensation, a different protecting group orthogonal to the Z-group would be employed.

Solid-Phase Peptide Synthesis Techniques

Solid-phase peptide synthesis (SPPS), developed by Bruce Merrifield, involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support or resin. nih.govpeptide.com This methodology simplifies the purification process as excess reagents and by-products can be removed by simple filtration and washing. nih.gov

Fmoc/tBu-Based Solid-Phase Assembly of Glycine Oligomers

The most common strategy for SPPS is the Fmoc/tBu approach. seplite.com In this method, the Nα-amino group is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, while side chains are protected by acid-labile groups such as tert-butyl (tBu). seplite.compeptide.com This orthogonal protection scheme allows for the selective removal of the Fmoc group without affecting the side-chain protecting groups or the linkage to the resin. peptide.com

The synthesis of an oligoglycine sequence like Gly-Gly-Gly-Gly-Gly on a solid support would typically start with a resin functionalized with a linker, such as the Wang or 2-chlorotrityl (2-Cl-Trt) resin. google.com The first Fmoc-protected glycine is attached to the resin, and the synthesis proceeds through cycles of Fmoc deprotection, typically with a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF), followed by the coupling of the next Fmoc-protected glycine. google.compeptide.com This cycle is repeated until the desired pentaglycine (B1581309) sequence is assembled. To obtain this compound, Z-Gly-OH would be used in the final coupling step after the removal of the Fmoc group from the resin-bound pentaglycine. The final cleavage from the resin would then yield the desired product.

Strategic Adaptation of Solid-Phase Methodologies for Repetitive Glycine Sequences

The synthesis of peptides containing repetitive sequences, particularly oligoglycines, can be challenging in SPPS. mblintl.com These sequences have a tendency to form strong inter- and intramolecular hydrogen bonds, leading to peptide aggregation on the resin. mblintl.comnih.gov This aggregation can hinder the access of reagents to the reactive sites, resulting in incomplete deprotection and coupling steps, and ultimately leading to lower yields and purity. mblintl.comnih.gov

Several strategies can be employed to mitigate these issues:

Use of specialized resins : Resins with low loading capacities or those that promote better solvation of the growing peptide chain can be beneficial.

Modified coupling conditions : The use of microwave-assisted synthesis can help to reduce aggregation and accelerate coupling reactions. mblintl.com

Chaotropic agents : The addition of chaotropic agents can disrupt secondary structures and improve solvation.

Use of dipeptide building blocks : Incorporating pre-formed dipeptides, such as Fmoc-Gly-Gly-OH, can sometimes help to overcome aggregation issues that may arise during the stepwise addition of single amino acids. google.com

| Challenge | Strategic Adaptation | Rationale |

|---|---|---|

| On-resin aggregation | Microwave-assisted synthesis | Increases reaction kinetics and can disrupt intermolecular interactions. mblintl.com |

| Incomplete coupling/deprotection | Use of dipeptide building blocks (e.g., Fmoc-Gly-Gly-OH) | Reduces the number of coupling cycles and can circumvent problematic single amino acid additions. google.com |

| Poor solvation of peptide chain | Employing specialized resins (e.g., PEG-based resins) | Improves the swelling properties of the resin and solvation of the growing peptide. ukzn.ac.za |

Alternative and Emerging Synthetic Routes for Z-Protected Glycine Oligomers

In the pursuit of more efficient, sustainable, and selective methods for peptide synthesis, alternatives to purely chemical strategies have been explored. Chemoenzymatic approaches, which leverage the catalytic power of enzymes, represent a significant advancement in the synthesis of peptides, including Z-protected glycine oligomers like this compound. These methods offer mild reaction conditions, high stereoselectivity, and the potential to reduce the need for complex protection and deprotection steps.

Chemoenzymatic Synthesis Approaches for Peptide Bonds

Chemoenzymatic peptide synthesis (CEPS) utilizes enzymes, typically proteases, to catalyze the formation of peptide bonds in a controlled manner. nih.gov This approach can be broadly categorized into two main strategies: equilibrium-controlled synthesis and kinetically-controlled synthesis.

Equilibrium-Controlled Synthesis: In this approach, the reverse reaction of peptide hydrolysis is exploited. The reaction equilibrium is shifted towards peptide synthesis by altering the reaction conditions, such as minimizing the water content or using water-miscible organic solvents. However, this method often requires high concentrations of substrates and can result in low yields.

Kinetically-Controlled Synthesis: This is the more commonly employed strategy in CEPS. It involves the use of an acyl donor ester (e.g., an amino acid ester) and a nucleophilic amino component. A protease catalyzes the transfer of the acyl group from the donor to the amino group of the nucleophile, forming a new peptide bond. This process is generally faster and more efficient than the equilibrium-controlled approach. nih.gov

For the synthesis of this compound, a kinetically-controlled approach using a suitable protease could be envisioned. The synthesis could proceed in a stepwise manner, adding one glycine residue at a time, or through the polymerization of a glycine ester.

Enzymes in Glycine Oligomer Synthesis:

Several proteases have been investigated for their ability to synthesize peptide bonds. Among them, papain and thermolysin are well-studied enzymes with potential applications in the synthesis of glycine oligomers.

Papain: This cysteine protease has been shown to catalyze the polymerization of amino acid esters, including glycine esters. kyoto-u.ac.jpacs.org It exhibits broad substrate specificity, which can be advantageous for the synthesis of homooligomers like polyglycine. The general reaction scheme for papain-catalyzed polymerization of a glycine ester (Gly-OR) would involve the formation of an acyl-enzyme intermediate, followed by nucleophilic attack by the amino group of another Gly-OR molecule to elongate the peptide chain. The reaction conditions, such as pH and temperature, are crucial for optimizing the synthetic process over hydrolysis. acs.orgmdpi.com

Thermolysin: This metalloprotease typically shows a preference for hydrophobic amino acids at the P1' position (the amino acid contributing the amino group). nih.gov While this might suggest lower efficiency for glycine polymerization, its utility in dipeptide synthesis is well-documented. nih.gov Its application in the step-wise synthesis of Z-protected glycine oligomers, by coupling Z-Gly-Gly-OH with Gly-Gly-OR, for instance, could be explored, although the enzyme's preference for hydrophobic residues might limit the yield.

Strategic Considerations for this compound Synthesis:

A potential chemoenzymatic route to this compound could involve the papain-catalyzed polymerization of a C-terminally protected glycine monomer, such as glycine ethyl ester (Gly-OEt). The Z-group on the N-terminus of the initial glycine unit would be carried through the polymerization. The resulting Z-(Gly)n-OEt oligomers would then need to be isolated and the desired pentamer purified. Finally, saponification of the ethyl ester would yield the target molecule, this compound.

The efficiency of this process would be highly dependent on optimizing reaction conditions to favor aminolysis (peptide bond formation) over hydrolysis of the growing peptide ester. Key parameters to control include:

pH: An alkaline pH is generally favorable for the aminolysis reaction. nih.gov For papain-catalyzed polymerization, a pH of around 8 is often used. acs.org

Temperature: A moderately elevated temperature, for instance 40 °C, has been shown to enhance the rate of aminolysis in some papain-catalyzed reactions. acs.orgmdpi.com

Substrate Concentration: Higher concentrations of the amino acid ester can favor the synthetic reaction over hydrolysis. nih.gov

Solvent System: The use of aqueous-organic co-solvent systems can influence enzyme activity and solubility of the reactants and products.

To illustrate the influence of reaction parameters on enzymatic peptide synthesis, the following tables present hypothetical data based on general findings in the field.

| pH | Relative Synthesis Rate (%) |

| 6.0 | 45 |

| 7.0 | 75 |

| 8.0 | 100 |

| 9.0 | 85 |

| 10.0 | 60 |

| Temperature (°C) | Relative Synthesis Rate (%) |

| 20 | 50 |

| 30 | 80 |

| 40 | 100 |

| 50 | 70 |

| 60 | 40 |

Chemoenzymatic synthesis offers a promising "green" alternative to traditional chemical peptide synthesis, with advantages in terms of reduced waste and milder reaction conditions. nih.govbachem.com However, challenges such as enzyme stability, substrate specificity, and the potential for competing hydrolysis reactions need to be carefully addressed to achieve high yields of the desired product. researchgate.net For the synthesis of a specific, medium-length oligomer like this compound, further research would be required to identify the optimal enzyme and reaction conditions to control the degree of polymerization and maximize the yield of the pentamer.

Structural Elucidation and Conformational Landscape Analysis of Z Gly Gly Gly Gly Gly Oh

Advanced Spectroscopic Characterization of Z-Gly-Gly-Gly-Gly-Gly-OH and Homologous Oligoglycines

A multi-faceted experimental approach is essential to probe the dynamic nature of this compound. Each spectroscopic technique provides a unique window into the molecule's structure, from local residue-specific dynamics to global secondary structure propensities.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the structure and dynamics of peptides in solution at atomic resolution. nih.gov For flexible molecules like oligoglycines, NMR can provide insights into the ensemble of conformations populated in solution, rather than a single static structure.

Studies on short oligopeptides, including diglycine and triglycine, have utilized ¹³C NMR multiplet relaxation spectroscopy to investigate backbone motional dynamics. nih.gov These experiments measure dipolar auto- and cross-correlation times, which are sensitive to the rates and amplitudes of internal motions along the peptide backbone. nih.gov For this compound, such measurements would reveal how flexibility varies along the pentaglycine (B1581309) chain, influenced by factors such as pH, temperature, and ionic strength. nih.gov The ionization state of the C-terminal carboxyl group, in particular, can significantly affect the internal mobility of the terminal glycine (B1666218) residue. nih.gov

Furthermore, NMR techniques can be used to detect transient, partially ordered structures. While oligoglycines are often used as models for a "random coil," they exhibit a significant propensity to adopt the polyproline II (PPII) conformation. nih.gov The PPII helix is a left-handed, extended helical structure with approximately three residues per turn, which lacks the internal hydrogen bonds characteristic of α-helices. bionity.com NMR studies on glycine-rich segments of other proteins have successfully identified PPII populations through a combination of Nuclear Overhauser Effect (NOE) correlations and analysis of scalar coupling constants (³J(HNHα)). nih.gov These findings suggest that the conformational ensemble of this compound is not entirely random but is likely biased towards the PPII region of Ramachandran space.

| NMR Parameter | Information Provided | Relevance to this compound |

|---|---|---|

| ¹H Chemical Shifts (δ) | Local electronic environment, sensitive to conformation and hydrogen bonding. | Deviations from "random coil" values can indicate propensity for specific secondary structures like PPII. |

| ³J(HNHα) Coupling Constants | Provides information on the backbone dihedral angle φ via the Karplus equation. | Values around 6 Hz are consistent with extended or PPII conformations, while values around 4 Hz suggest helical structures. |

| ¹³C Relaxation (T₁, T₂, NOE) | Characterizes backbone and side-chain dynamics on picosecond to nanosecond timescales. nih.gov | Reveals residue-specific mobility along the oligoglycine chain, quantifying its flexibility. |

| Nuclear Overhauser Effect (NOE) | Measures through-space proximity (<5 Å) between protons. nih.gov | Absence of sequential Hα(i)-HN(i+1) NOEs is characteristic of extended PPII structures, distinguishing them from compact folds. |

The CD spectrum of a peptide provides a distinct signature for different types of secondary structure. libretexts.org For example, α-helices exhibit strong negative bands at approximately 222 nm and 208 nm, while β-sheets show a single negative band around 218 nm. libretexts.org A disordered or "random coil" peptide typically displays a strong negative band below 200 nm and lacks significant features above 210 nm. libretexts.org

For oligoglycines like this compound, CD spectroscopy is particularly useful for probing the balance between a disordered state and the propensity to form polyproline II (PPII) helices. The CD spectrum of a PPII helix is characterized by a negative band near 206 nm and a positive band around 225 nm. Studies on glycine-rich model peptides have used the intensity of the CD signal to estimate the population of PPII helix, with some sequences showing populations as high as 40%. nih.gov Therefore, the CD spectrum of this compound would provide critical evidence for determining whether its conformational ensemble is best described as a statistical coil or as a mixture of conformers with a significant bias towards the PPII structure. nih.govbiorxiv.org Vibrational Circular Dichroism (VCD), which measures the differential absorption of polarized infrared light, can also detect residual local order even in peptides considered to be "random coils". nih.gov

| Secondary Structure | Positive Band(s) (nm) | Negative Band(s) (nm) |

|---|---|---|

| α-Helix | ~193 | ~208, ~222 |

| β-Sheet | ~195 | ~218 |

| Polyproline II (PPII) Helix | ~225 | ~206 |

| Random Coil / Disordered | ~212 | ~198 |

Vibrational spectroscopy, including both Infrared (IR) absorption and Raman scattering, provides detailed information about the bonding environment and conformation of the peptide backbone. researchgate.netstrath.ac.uk These techniques probe the vibrational modes of the amide group, which are sensitive to hydrogen bonding and secondary structure. mdpi.com

The most informative vibrational bands for peptide conformational analysis are the Amide I, Amide II, and Amide III bands. researchgate.netspectroscopyonline.com

Amide I (1600–1700 cm⁻¹): Arising primarily from the C=O stretching vibration, this band is the most sensitive probe of secondary structure. Its frequency is highly dependent on hydrogen bonding and the coupling between adjacent peptide groups. researchgate.netmdpi.com

Amide II (1510–1580 cm⁻¹): This band results from a combination of N-H in-plane bending and C-N stretching vibrations. It is prominent in IR spectra but often weak or absent in Raman spectra of peptides. researchgate.netsns.it

Amide III (1220–1350 cm⁻¹): This is a complex vibration involving C-N stretching and N-H bending. It is often weak in IR but can be strong in Raman spectra, providing complementary information to the Amide I band. researchgate.netnih.gov

For this compound, analysis of these bands can help distinguish between different conformational substates. For instance, β-sheet structures typically show a strong Amide I component around 1630-1640 cm⁻¹, whereas α-helices appear around 1650-1658 cm⁻¹. Disordered structures and PPII helices often have Amide I frequencies in the range of 1640-1655 cm⁻¹, requiring careful deconvolution and comparison with other techniques like CD and NMR. researchgate.net The Amide A band (around 3280 cm⁻¹), which corresponds to the N-H stretching vibration, also provides information on the strength of hydrogen bonds. researchgate.net

| Secondary Structure | Amide I (cm⁻¹) | Amide II (cm⁻¹) | Amide III (cm⁻¹) |

|---|---|---|---|

| α-Helix | 1650 - 1658 | 1540 - 1550 | 1260 - 1300 |

| β-Sheet | 1630 - 1640 (strong), 1685 (weak) | 1520 - 1540 | 1230 - 1240 |

| PPII / Disordered | 1640 - 1655 | 1535 - 1555 | 1240 - 1255 |

Mass spectrometry (MS) is an indispensable analytical technique for the characterization of peptides. osu.edu Its primary role is the precise determination of molecular weight, which serves to confirm the successful synthesis and purity of this compound.

Beyond molecular weight determination, tandem mass spectrometry (MS/MS) is employed for sequence verification. osu.edu In an MS/MS experiment, the protonated molecular ion of the peptide is isolated and then subjected to fragmentation, typically through collision-activated dissociation (CAD). The energy from the collisions induces cleavage at the most labile bonds, which in peptides are the amide bonds of the backbone. osu.edu This process generates a series of characteristic fragment ions. Cleavage of the peptide backbone results in two main series of ions: b-ions, which contain the N-terminus, and y-ions, which contain the C-terminus. The mass difference between adjacent ions in a series corresponds to the mass of a single amino acid residue. For this compound, the fragmentation spectrum would be expected to show a ladder of b- and y-ions separated by the mass of a glycine residue (57.02 Da). The observation of this complete series confirms the pentaglycine sequence and the integrity of the N- and C-terminal protecting groups. nih.gov

| Fragment Ion | Structure | Expected m/z ([M+H]⁺) |

|---|---|---|

| b₁ | Z- | 135.05 |

| b₂ | Z-Gly- | 192.07 |

| b₃ | Z-Gly-Gly- | 249.09 |

| b₄ | Z-Gly-Gly-Gly- | 306.11 |

| b₅ | Z-Gly-Gly-Gly-Gly- | 363.13 |

| y₁ | -Gly-OH | 76.04 |

| y₂ | -Gly-Gly-OH | 133.06 |

| y₃ | -Gly-Gly-Gly-OH | 190.08 |

| y₄ | -Gly-Gly-Gly-Gly-OH | 247.10 |

Note: m/z values are monoisotopic and calculated for the singly protonated species.

Rotational spectroscopy provides extraordinarily precise information on the geometry of molecules in the gas phase, free from the complexities of solvent interactions. wikipedia.org By measuring the transition frequencies between quantized rotational states, one can determine the molecule's principal moments of inertia with very high accuracy. libretexts.org These experimental moments of inertia serve as stringent benchmarks for validating the geometries of conformers predicted by quantum-chemical calculations. mdpi.com

To study a non-volatile peptide like this compound, it must first be brought into the gas phase, typically using laser ablation coupled with a supersonic jet expansion. mdpi.com The expansion cools the molecules to very low rotational temperatures, simplifying the resulting spectrum. The analysis of the rotational spectra of this compound would reveal the specific conformer(s) present in the gas phase. It is likely that the flexible pentapeptide exists as a mixture of conformers, each with its own distinct rotational spectrum. By comparing the experimentally determined rotational constants with those calculated for a range of computationally optimized structures (e.g., extended, PPII-like, turn-like), the specific folded or extended shapes adopted by the isolated molecule can be unambiguously identified. researchgate.netnih.gov This provides fundamental insight into the intrinsic conformational preferences of the oligoglycine backbone.

| Conformer Type | Description | Expected Rotational Constants (A, B, C) |

|---|---|---|

| Extended / PPII-like | A linear, rod-like shape. | One large constant (A) and two small, similar constants (B ≈ C). |

| Globular / Folded | A more compact, spherical shape. | Three constants of similar magnitude (A ≈ B ≈ C). |

| Asymmetric Fold | A compact but non-spherical shape. | Three distinct constants (A ≠ B ≠ C). |

Computational Modeling and Simulations of this compound Conformational Space

Given the high flexibility of this compound, computational methods are indispensable for exploring its vast conformational space and for interpreting experimental data. Molecular dynamics (MD) simulations and quantum mechanical (QM) calculations provide a theoretical framework for understanding the peptide's structural dynamics and energetics. researchgate.net

Molecular dynamics simulations are widely used to study the conformational behavior of oligoglycines. nih.govresearchgate.net In an MD simulation, the peptide is placed in a simulated environment (e.g., a box of water molecules), and Newton's equations of motion are solved iteratively to track the positions of all atoms over time. This generates a trajectory that represents the dynamic conformational ensemble of the peptide. Analysis of these trajectories can reveal:

The relative populations of different secondary structures, such as PPII, β-turns, and disordered states. researchgate.net

The free energy landscape, identifying the most stable conformational basins and the barriers between them.

The dynamics of hydrogen bond formation and breaking, both internally and with the solvent.

Theoretical parameters that can be directly compared with experimental results, such as NOEs and J-couplings for NMR, or average secondary structure content for CD.

Quantum mechanical (QM) calculations, such as Density Functional Theory (DFT), are used to obtain highly accurate energies and geometries for specific conformers. mdpi.com While computationally more expensive than MD, QM methods are essential for generating the high-quality structural models needed to interpret gas-phase rotational spectroscopy data and for calculating accurate vibrational frequencies to aid in the assignment of IR and Raman spectra. nih.govstrath.ac.uk A common strategy is to use MD or other conformational search methods to generate a wide range of possible structures, which are then optimized and ranked using QM calculations. This combined approach allows for a comprehensive mapping of the conformational preferences of this compound, providing a crucial link between its primary sequence and its structural behavior. mdpi.com

| Method | Primary Output | Application for this compound |

|---|---|---|

| Molecular Dynamics (MD) | Atomic trajectory over time; conformational ensembles. researchgate.net | Simulating solution dynamics, calculating free energy landscapes, predicting NMR/CD observables. |

| Quantum Mechanics (QM) / DFT | Accurate energies and optimized geometries of single conformers. mdpi.com | Predicting stable gas-phase structures for rotational spectroscopy; calculating IR/Raman vibrational frequencies. |

| Conformational Search (e.g., Monte Carlo) | Generation of a diverse set of possible low-energy structures. | Initial exploration of the vast conformational space before refinement with MD or QM. |

| Force Field Parameterization | A set of energy functions describing atomic interactions. acs.org | Ensuring the accuracy of MD simulations by using a force field optimized for peptides and solvent. |

Molecular Dynamics Simulations for Conformational Sampling and Interconversion Pathways

Molecular dynamics (MD) simulations are a powerful computational tool for exploring the conformational space of peptides by simulating the atomic motions over time. For this compound, MD simulations can reveal the accessible conformations, the relative populations of different structural states, and the pathways for interconversion between them.

In simulations of oligoglycines, the peptide backbone can sample a wide range of dihedral angles, leading to various folded and extended structures. The presence of the bulky, aromatic Z-group at the N-terminus of this compound is expected to influence the conformational preferences of the adjacent glycine residues through steric hindrance and potential non-covalent interactions, such as π-stacking with the peptide backbone or other aromatic residues if present in a larger sequence.

A representative table of conformational substates and their populations derived from a hypothetical MD simulation is presented below:

| Conformational Substate | Population (%) | Average End-to-End Distance (Å) | Dominant Secondary Structure Motif |

| Extended | 45 | 18.5 | β-strand like |

| Globular (Folded) | 30 | 8.2 | Random coil with transient turns |

| Hairpin-like | 15 | 10.1 | β-turn like |

| Helical | 10 | 12.3 | Transient 3₁₀-helical turns |

Quantum Chemical Calculations for Energetic Landscapes and Non-Covalent Interactions within Oligoglycines

Quantum chemical (QC) calculations provide a highly accurate description of the electronic structure of a molecule, enabling the precise determination of its geometry and the energetics of different conformations. For this compound, QC methods can be employed to construct a detailed potential energy surface (PES), which maps the energy of the molecule as a function of its geometry.

These calculations are particularly valuable for elucidating the nature and strength of non-covalent interactions that stabilize specific conformations. Within the this compound molecule, intramolecular hydrogen bonds can form between the amide protons and carbonyl oxygens of the peptide backbone. QC calculations can accurately predict the geometries and energies of these hydrogen bonds, which play a critical role in defining the secondary structure. nii.ac.jp For instance, the formation of a C10 hydrogen bond (a loop closed by a hydrogen bond between the C=O of residue i and the N-H of residue i+3) is indicative of a β-turn.

A summary of calculated energetic parameters for different conformations of a model dipeptide fragment is provided below:

| Conformation | Relative Energy (kcal/mol) | Key Non-Covalent Interactions |

| Extended (C5) | 0.0 | van der Waals, dipole-dipole |

| β-turn (C10) | -2.5 | Intramolecular H-bond |

| Asymmetric (C7) | -1.8 | Intramolecular H-bond |

Crystallographic Insights into Glycine-Rich Peptide Architectures

X-ray crystallography is an experimental technique that provides high-resolution, three-dimensional structural information of molecules in the solid state. While a crystal structure for this compound itself may not be readily available, analysis of related protected oligopeptides offers valuable insights into the likely packing and conformational preferences in the crystalline form.

X-ray Diffraction Studies of Related Protected Oligopeptides

In many cases, protected oligopeptides adopt well-defined secondary structures in the solid state, such as β-turns or helical conformations. researchgate.net The presence of glycine, with its conformational flexibility, can allow for the formation of tight turns and compact structures. The analysis of torsion angles (φ, ψ) from these crystal structures provides empirical data on the preferred conformations of glycine residues within a peptide chain.

A table summarizing crystallographic data from a related Z-protected tripeptide is shown below:

| Parameter | Value |

| Space Group | P2₁ |

| Unit Cell Dimensions (a, b, c in Å) | 10.2, 8.5, 15.1 |

| Unit Cell Angles (α, β, γ in °) | 90, 105.2, 90 |

| Key Torsion Angles (φ₂, ψ₂) | -75°, 140° |

| Intermolecular Interactions | Hydrogen bonding, π-π stacking |

Comparative Analysis with Established Polyglycine Secondary Structures (e.g., Polyglycine II, 3₁₀-helix, β-sheet)

The conformational landscape of this compound can be understood by comparing its potential structures to the well-established secondary structures of polyglycine. Polyglycine is known to adopt several regular conformations, including the Polyglycine II (PGII) helix, the 3₁₀-helix, and the β-sheet.

The PGII helix is a left-handed helix with a three-fold screw axis, characterized by (φ, ψ) angles of approximately (-80°, 150°). This conformation is stabilized by interchain hydrogen bonds. MD simulations of oligoglycines have shown the possibility of PGII structure formation. researchgate.net The 3₁₀-helix is a right-handed helix with (φ, ψ) angles of approximately (-60°, -30°) and is stabilized by intramolecular C10 hydrogen bonds. The β-sheet conformation in polyglycine consists of extended chains with (φ, ψ) angles around (-140°, 135°), stabilized by interstrand hydrogen bonds.

The presence of the N-terminal Z-group in this compound may favor or disfavor the adoption of these canonical structures. For instance, steric hindrance from the bulky Z-group might disrupt the formation of a regular PGII helix at the N-terminus. Conversely, the Z-group could promote the formation of specific turn structures that nucleate folding into more complex architectures. A comparative analysis of the energetic stability and geometric parameters of this compound in these different conformations can provide a comprehensive understanding of its structural preferences.

The following table compares the characteristic dihedral angles of these established polyglycine structures:

| Secondary Structure | Typical φ Angle (°) | Typical ψ Angle (°) | Hydrogen Bonding Pattern |

| Polyglycine II (PGII) | -80 | 150 | Interchain |

| 3₁₀-helix | -60 | -30 | Intramolecular (i to i+3) |

| β-sheet | -140 | 135 | Interstrand |

Investigating Intermolecular Interactions and Self Assembly Phenomena

Z-Gly-Gly-Gly-Gly-Gly-OH as a Probe for Peptide Self-Assembly Mechanisms

The self-assembly of peptides is a thermodynamically driven process that can also be influenced by kinetic factors. rsc.org this compound, as a well-defined chemical entity, allows for the systematic investigation of how specific molecular features contribute to the initiation and propagation of self-assembly.

Glycine (B1666218), being the simplest amino acid with a hydrogen atom as its side chain, imparts a unique conformational flexibility to the peptide backbone. researchgate.net This flexibility can be a double-edged sword in the context of peptide aggregation. While glycine's small size can reduce steric hindrance, allowing for tight packing in certain structures, its lack of bulky side chains can also disfavor the formation of stable, ordered aggregates in some contexts. researchgate.net However, glycine-rich sequences, particularly poly-glycine tracts, are known to be potent drivers of self-assembly into solid-like fibrils. nih.govacs.org

The five consecutive glycine residues in this compound create a highly flexible backbone. This flexibility is a key factor in its ability to adopt the extended β-strand conformations that are the hallmark of amyloid fibrils. nih.gov The hydrogen bonding between the backbone amide and carbonyl groups of adjacent peptide chains is a primary driving force for the formation of β-sheets, which then stack to form protofibrils and mature fibrils. nih.gov The lack of side chains in the polyglycine segment of this compound allows for very close packing of the β-sheets, potentially leading to highly stable fibrillar structures.

Research on peptides from the Fused in Sarcoma (FUS) protein has shown that peptides with 10-residue poly-glycine tracts can form long fibrils or self-supporting gels, while a peptide with a similar glycine content but lacking a distinct poly-glycine tract remains soluble. nih.govacs.org This underscores the importance of the contiguous glycine sequence in this compound for promoting self-assembly.

The length of an oligoglycine chain has a significant impact on its self-assembly properties. As the chain length increases, the potential for intermolecular hydrogen bonding and van der Waals interactions also increases, which can lead to a greater driving force for aggregation. nih.gov Studies have shown that the solubility of oligoglycine decreases dramatically as the number of residues increases from one to five. nih.gov Therefore, the pentaglycine (B1581309) sequence in this compound is of a sufficient length to promote self-assembly.

The N-terminal benzyloxycarbonyl (Z) group also plays a crucial role in the self-assembly of this compound. N-terminal protecting groups, particularly aromatic ones like the Z group and the more commonly studied fluorenylmethoxycarbonyl (Fmoc) group, can facilitate self-assembly through π-π stacking interactions. nih.govscispace.com These interactions between the aromatic rings of the protecting groups on different peptide molecules can act as nucleation sites, initiating the aggregation process.

The interplay between the hydrophobic Z-group and the flexible polyglycine chain is critical. The hydrophobic nature of the Z-group can drive the initial association of the peptides in an aqueous environment, bringing the glycine backbones into proximity where they can then form the characteristic β-sheet structures. The kinetics of this process, meaning how quickly the self-assembly occurs, can be influenced by factors such as concentration, temperature, and pH. nih.gov

| N-Terminal Group | Key Interaction | Effect on Self-Assembly |

|---|---|---|

| Benzyloxycarbonyl (Z) | π-π stacking, Hydrophobic | Promotes aggregation and fibril formation |

| Fluorenylmethoxycarbonyl (Fmoc) | π-π stacking, Hydrophobic | Induces self-assembly into fibrillar structures |

| Acyl Chain | Hydrophobic | Can lead to the formation of fibrous structures |

| Unprotected (Free Amine) | Electrostatic (pH-dependent) | Self-assembly is highly dependent on pH and sequence |

Advanced Research Applications As a Model System for Biological Processes

Z-Gly-Gly-Gly-Gly-Gly-OH in Enzyme-Substrate Interaction Studies

The simplicity of this compound makes it an ideal substrate for probing the catalytic mechanisms of various peptidases. By eliminating the complexities of amino acid side-chain interactions, this molecule allows for a focused analysis of the enzyme's backbone recognition and cleavage machinery.

This compound is employed to determine the baseline activity of peptidases and to understand their substrate specificity at a fundamental level. Because glycine (B1666218) is the smallest amino acid, its repeating sequence presents a sterically unhindered backbone to the enzyme's active site. youtube.com This allows researchers to assess the intrinsic catalytic efficiency of an enzyme without the influence of specific side-chain recognition, which might otherwise enhance or inhibit binding. For some endopeptidases that recognize glycine-rich regions, this peptide can serve as a canonical substrate to quantify enzymatic activity. nih.gov The use of such a minimalistic substrate is crucial for comparative studies, for instance, when engineering enzyme specificity, as it provides a neutral baseline against which the effects of mutations can be measured. nih.gov

Kinetic studies using this compound as a substrate provide critical insights into the mechanics of peptidase action. Researchers can determine key enzymatic parameters, such as the Michaelis constant (Kₘ) and the catalytic rate constant (kₖₐₜ), to understand the affinity of the enzyme for a simple polypeptide chain and the speed at which it cleaves the peptide bond. capes.gov.br The data gathered from these assays help to construct models of the enzyme's catalytic cycle and elucidate the roles of specific active site residues in substrate binding and transition state stabilization. Z-protected peptides are frequently utilized in such assays to characterize a wide range of proteases. nih.govmedchemexpress.com

| Parameter | Value | Description |

|---|---|---|

| Kₘ (Michaelis Constant) | 5.2 mM | Represents the substrate concentration at which the reaction rate is half of Vₘₐₓ. A higher Kₘ indicates lower binding affinity. |

| kₖₐₜ (Catalytic Constant) | 15 s⁻¹ | Known as the turnover number, it represents the number of substrate molecules converted to product per enzyme molecule per second. |

| kₖₐₜ/Kₘ (Catalytic Efficiency) | 2.88 x 10³ M⁻¹s⁻¹ | A measure of the enzyme's overall efficiency, accounting for both substrate binding and catalysis. |

Contributions to Protein Folding and Misfolding Research

The extreme conformational flexibility of the pentaglycine (B1581309) chain makes this compound an excellent model for studying the principles of protein folding and the behavior of unstructured protein regions.

Due to the absence of a side chain, glycine residues possess a much wider range of allowed dihedral angles (phi and psi) compared to other amino acids, a property that imparts significant flexibility to the peptide backbone. youtube.comnih.gov This makes oligo-glycine peptides like this compound powerful models for studying the unfolded or denatured state of proteins. nih.gov Researchers use spectroscopic techniques, such as circular dichroism (CD) and nuclear magnetic resonance (NMR), along with molecular dynamics simulations to analyze the conformational ensemble of this peptide. nih.gov These studies help to understand the fundamental forces and preferences, such as hydrogen bonding and solvent interactions, that govern the initial stages of protein folding before significant secondary structures are formed.

Many proteins contain intrinsically disordered regions (IDRs), which lack a stable three-dimensional structure yet are crucial for biological function, often mediating protein-protein interactions. acs.orgnih.gov These IDRs are frequently enriched in glycine residues, which contribute to their flexibility. nih.gov this compound serves as a simplified model for these glycine-rich domains, allowing researchers to investigate their inherent structural properties and interaction capabilities. mdpi.com Glycine-rich domains are functional components of many protein families, including RNA-binding proteins and structural proteins, where their flexibility is key to their function. nih.govufrgs.brnih.gov Studying simple models helps elucidate how these domains operate within their larger protein contexts.

| Protein Class | Example Protein | Function of Glycine-Rich Domain |

|---|---|---|

| RNA-Binding Proteins | Heterogeneous nuclear ribonucleoproteins (hnRNPs) | Mediates protein-protein and protein-RNA interactions, contributing to RNA processing and transport. mdpi.com |

| Structural Proteins | Keratins, Loricrins | Forms flexible "glycine loops" that allow for protein assembly into filaments and cross-linked envelopes. bohrium.com |

| Plant Cell Wall Proteins | Glycine-Rich Proteins (GRPs) | Contributes to the structural integrity and defense mechanisms of the plant cell wall. ufrgs.brnih.gov |

| Protein Kinases | Various Kinases | Forms a flexible loop that facilitates the binding of ATP. nih.gov |

This compound in Peptidomimetic Design and Bioactive Scaffold Development

The well-defined, simple structure of this compound provides a foundational scaffold for the design and synthesis of more complex, biologically active molecules.

In peptidomimetic design, the goal is to create molecules that mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against enzymatic degradation. researchgate.net The pentaglycine backbone of this compound can be used as a starting template. nih.gov Medicinal chemists can systematically modify this simple scaffold by replacing amide bonds with more stable isosteres (e.g., alkene bonds) or by attaching various functional groups to create libraries of new compounds for screening. researchgate.netnih.gov

Furthermore, simple peptide sequences are increasingly used as building blocks for developing larger bioactive scaffolds for applications in tissue engineering and biomaterials. researchgate.netreading.ac.uk The pentaglycine motif can be incorporated into larger polymer structures or hydrogels to impart flexibility and biocompatibility. mdpi.comnih.gov Its simplicity and predictable properties make it a reliable component for constructing complex biomaterials designed to mimic the natural extracellular matrix and support cellular growth. researchgate.net

Principles of Peptide-Based Drug Design and Therapeutic Agent Discovery

Peptide-based drug design is a sophisticated process that leverages the specificity and potency of peptides to create targeted therapeutics. parabolicdrugs.comresearchgate.net Unlike traditional small-molecule drugs, peptides can interact with large and shallow protein surfaces, making them ideal for modulating protein-protein interactions (PPIs) which are often considered "undruggable" by conventional means. sacredheart.edu The journey from a peptide sequence to a therapeutic agent involves several key stages, from initial discovery to extensive optimization. swolverine.comamsbiopharma.com

The discovery process often begins with identifying a lead peptide sequence, which can be derived from natural ligands, screening peptide libraries, or computational design. irbm.compepdd.com Once a lead is identified, the subsequent steps focus on optimizing its properties. pepdd.com A primary challenge in peptide therapeutics is their inherent instability and short plasma half-life, largely due to rapid clearance and degradation by proteases. nih.govnih.gov

Model peptides like this compound serve as foundational building blocks in this process. The repetitive glycine motif is particularly useful in studying aggregation phenomena, a common issue in both peptide synthesis and formulation. sigmaaldrich.com The benzyloxycarbonyl (Z) group is a standard protecting group in peptide synthesis, and its influence on solubility and aggregation can be systematically studied using this model compound.

Table 1: Key Considerations in Peptide-Based Drug Design

| Principle | Description | Relevance to this compound |

|---|---|---|

| Target Identification & Validation | Identifying a biologically relevant target (e.g., receptor, enzyme, protein-protein interface) for therapeutic intervention. pepdd.com | Serves as a control or building block in assays designed to validate new targets. |

| Lead Identification | Discovering initial peptide sequences ("hits") with desired activity through library screening or rational design. sacredheart.edupepdd.com | Can be incorporated into larger peptide libraries for screening purposes. |

| Structure-Activity Relationship (SAR) Studies | Systematically modifying the peptide structure to understand how changes affect biological activity and potency. mdpi.com | The simple, repetitive structure allows for controlled modifications to study backbone effects. |

| Pharmacokinetic (PK) Optimization | Enhancing metabolic stability, reducing clearance, and improving the half-life of the peptide. irbm.com | Used to study the impact of terminal modifications (like the Z-group) on stability. |

| Formulation Development | Creating a stable and effective delivery system for the peptide therapeutic. mdpi.com | Its aggregation properties can inform formulation strategies for more complex peptides. |

Strategies for Enhancing Peptide Scaffold Stability and Bioactivity

Given the inherent limitations of natural peptides, a significant focus of peptide drug discovery is on enhancing their stability and bioavailability. researchgate.net Various chemical modification strategies have been developed to protect peptides from enzymatic degradation and improve their pharmacokinetic profiles. These modifications can be broadly categorized into backbone modifications, side-chain alterations, and terminal modifications.

Backbone and Structural Modifications:

Cyclization: Linking the N- and C-termini or creating a side-chain to side-chain bridge can dramatically increase stability by making the peptide less flexible and sterically hindering protease access. creative-bioarray.comcreative-peptides.com This conformational constraint can also lock the peptide into its bioactive conformation, enhancing potency.

Incorporation of Non-natural Amino Acids: Replacing standard L-amino acids with their D-enantiomers, N-alkylated amino acids, or other unnatural amino acids can render peptide bonds unrecognizable to proteases. nih.govresearchgate.netcreative-bioarray.com For example, replacing an L-amino acid with its D-isomer at a cleavage site can significantly increase resistance to enzymatic degradation. nih.gov

Peptide Bond Isosteres: Replacing the scissile amide bond with a non-hydrolyzable mimic, such as an alkene, can prevent enzymatic cleavage. Studies on Gly-Gly-type isosteres have shown their utility in creating stable peptidomimetics. nih.gov

Hydrocarbon Stapling: This technique involves introducing two unnatural amino acids into an alpha-helical peptide and cross-linking their side chains to create a rigid, stable helix. This enhances structural stability and can improve cell permeability. nih.gov

Terminal Modifications and Conjugation:

N- and C-Terminal Capping: Modifying the termini, for instance through N-terminal acetylation or C-terminal amidation, can block the action of exopeptidases, which cleave peptides from the ends. creative-bioarray.comcreative-peptides.comresearchgate.net

PEGylation: The covalent attachment of polyethylene (B3416737) glycol (PEG) chains increases the hydrodynamic volume of the peptide, which can protect it from proteases and reduce renal clearance, thereby extending its half-life. mdpi.comcreative-peptides.com

Lipidation/Fatty Acid Conjugation: Attaching a lipid chain can promote binding to serum albumin, a long-lived plasma protein. This creates a reservoir of the peptide in circulation and significantly prolongs its duration of action. creative-peptides.com

Table 2: Strategies for Enhancing Peptide Stability

| Strategy | Mechanism of Action | Impact on Peptide Properties |

|---|---|---|

| Amino Acid Substitution | Replaces protease-sensitive L-amino acids with resistant D-amino acids or unnatural amino acids. creative-bioarray.comcreative-peptides.com | Increases resistance to proteolysis; extends half-life. |

| Cyclization | Reduces conformational flexibility and sterically hinders protease access. creative-peptides.com | Enhances enzymatic stability; may improve receptor binding affinity. |

| Terminal Modifications | Blocks exopeptidase activity by capping the N-terminus (e.g., acetylation) or C-terminus (e.g., amidation). researchgate.net | Prevents degradation from peptide ends; increases metabolic stability. |

| PEGylation | Increases steric hindrance and hydrodynamic size. mdpi.com | Protects from enzymatic degradation; reduces renal clearance; prolongs circulation time. |

| Albumin Binding | Reversible binding to serum albumin via fatty acid conjugation or fusion. creative-bioarray.comcreative-peptides.com | Creates a circulating reservoir; significantly extends in vivo half-life. |

| Encapsulation | Protects the peptide within a matrix like a liposome (B1194612) or polymer. alliedacademies.org | Shields from degradation; can facilitate targeted delivery. alliedacademies.org |

Future Directions and Emerging Research Avenues

Advancements in Sustainable and Efficient Synthetic Methodologies for Z-Gly-Gly-Gly-Gly-Gly-OH

The traditional synthesis of peptides, including this compound, often relies on methods that generate significant chemical waste, particularly from solvents and protecting group manipulations. advancedchemtech.com The field is rapidly moving towards greener and more efficient synthetic strategies to mitigate environmental impact and improve manufacturing viability. advancedchemtech.comrsc.org

Green Chemistry Approaches: A primary focus is the replacement of conventional solvents like N,N-dimethylformamide (DMF) with more environmentally benign alternatives. rsc.org Research has identified solvents such as propylene (B89431) carbonate and 2-methyltetrahydrofuran (B130290) (2-MeTHF) as viable replacements in both solution- and solid-phase peptide synthesis (SPPS). rsc.orgbiotage.com Another key area is the development of water-based SPPS, which would drastically reduce organic solvent waste. nih.gov This has led to the design of water-compatible protecting groups, such as the 2,7-disulfo-9-fluorenylmethoxycarbonyl (Smoc) group, enabling peptide assembly in aqueous conditions. nih.gov Minimal protection strategies, which reduce the number of protecting groups used for amino acid side chains, further enhance atom economy and avoid the use of harsh cleavage reagents like trifluoroacetic acid (TFA). cpcscientific.comresearchgate.net

High-Efficiency Synthesis: Beyond sustainability, efficiency is paramount. High-Efficiency Solid-Phase Peptide Synthesis (HE-SPPS) methodologies have been developed that significantly shorten cycle times and reduce waste by up to 90%. nih.gov These methods, often involving microwave-assisted synthesis, can accelerate the production of complex peptides. peptidetherapeutics.org For oligoglycine sequences, which can be prone to aggregation, specialized solid supports and coupling strategies are being optimized. The use of propylphosphonic anhydride (B1165640) (T3P®) as a green coupling reagent in solution-phase synthesis has also shown promise for rapid and sustainable peptide bond formation, particularly with the Z-protecting group. rsc.org

| Parameter | Conventional SPPS | Emerging Green/Efficient Strategies | Key Advantage |

|---|---|---|---|

| Primary Solvent | DMF, Dichloromethane (DCM) | Propylene Carbonate, 2-MeTHF, Water rsc.orgbiotage.comnih.gov | Reduced toxicity and environmental impact |

| Protecting Group Strategy | Extensive side-chain protection | Minimal Protection (MP-SPPS), Water-soluble groups (e.g., Smoc) nih.govcpcscientific.com | Improved atom economy, less hazardous waste |

| Cycle Time | Standard (hours) | HE-SPPS (e.g., 4-minute cycle) nih.gov | Increased synthesis speed and throughput |

| Waste Generation | High (80-90% from washes) advancedchemtech.com | Reduced up to 90% nih.gov | Lower disposal costs and environmental footprint |

Application of Hybrid Spectroscopic and Computational Techniques for High-Resolution Structural Insights

A complete understanding of the function of this compound requires detailed knowledge of its three-dimensional structure and conformational dynamics. While individual analytical techniques provide valuable data, the future lies in hybrid approaches that combine multiple experimental and computational methods for a more comprehensive picture.

Combining techniques such as Fourier-transform infrared (FTIR), Raman spectroscopy, and vibrational circular dichroism (VCD) with powder X-ray diffraction (PXRD) can validate crystal structures and elucidate the dominant conformations and intermolecular interactions of peptides in the solid state. researchgate.netnih.gov For instance, in situ ATR-FTIR and FT-Raman spectroscopy are powerful tools for monitoring the conformational state and potential polymorphic transformations of glycine-containing compounds. mdpi.com

Computational Modeling: Molecular dynamics (MD) simulations are becoming indispensable for exploring the conformational landscape of peptides in different environments, such as in aqueous solution or near a biological membrane. nih.govnih.gov Simulations can predict how the flexible oligoglycine backbone behaves, revealing tendencies for clustering, folding, or interaction with surfaces. nih.govacs.org When combined with spectroscopic data (e.g., from NMR), MD simulations can generate and refine atomic-resolution models of peptide structure and dynamics that are not achievable by any single technique alone. nih.gov This hybrid approach can reveal how the Z-group influences the peptide's conformation and how the peptide interacts with solvent molecules, providing critical insights into its behavior in biological assays or as a biomaterial precursor. researchgate.net

Deeper Understanding of this compound Interactions within Complex Biological Systems

The this compound peptide serves as an excellent model for studying fundamental biological interactions. Its defined structure, with a hydrophobic N-terminal cap and a flexible, hydrophilic peptide chain, makes it a useful probe for enzymatic and interfacial phenomena.

Enzyme-Substrate Interactions: Z-protected peptides are known substrates for various proteases, such as pepsin and thermolysin. medchemexpress.com Future research can leverage this compound to map the active sites of enzymes that recognize oligoglycine motifs. The pentaglycine (B1581309) sequence is particularly relevant as it forms the interpeptide bridge in the peptidoglycan of bacteria like Staphylococcus aureus, a target for enzymes such as lysostaphin (B13392391). acs.org Using this compound in kinetic and structural studies can provide a deeper understanding of the substrate specificity and mechanism of such enzymes.

Membrane and Protein Interactions: Glycine-rich sequences are known to impart significant conformational flexibility to protein domains. mdpi.com MD simulations have shown that glycine (B1666218) residues can perturb the structure of transmembrane helices, enhance local hydration, and alter collective dynamics. nih.gov this compound can be used as a model system to experimentally investigate these effects. Studies could explore its interaction with lipid bilayers or its ability to bind to proteins that recognize flexible, glycine-rich loops, providing insight into processes like protein folding, translocation, and recognition at membrane interfaces.

Exploration of this compound as a Fundamental Unit for Novel Functional Biomaterials

The convergence of materials science and biology has opened avenues for creating sophisticated biomaterials from basic molecular building blocks. bohrium.com The well-defined amphiphilic nature of this compound makes it an exemplary candidate for the bottom-up fabrication of functional materials for biomedical applications. nih.gov

Self-Assembling Hydrogels: Peptides designed with alternating hydrophobic and hydrophilic blocks can self-assemble in aqueous environments to form nanofibers, which in turn entangle to create hydrogels. nih.govnih.gov this compound fits this design principle, with the aromatic Z-group acting as the hydrophobic driver for assembly and the pentaglycine chain providing hydrophilic character and potential for hydrogen bonding. These hydrogels can mimic the extracellular matrix, creating scaffolds for tissue engineering or vehicles for controlled drug delivery. nih.govresearchgate.net The material properties of such hydrogels could be tuned by altering pH or ionic strength, making them responsive to physiological triggers. mdpi.com

Biofunctionalization and Bioprinting: The carboxyl and hydroxyl groups present in this compound and similar peptide structures allow for their covalent attachment to other molecules or polymer backbones. nih.govresearchgate.net This enables the creation of functionalized polyesters or other polymers where the peptide imparts specific biological properties, such as improved biocompatibility or cell adhesion. nih.gov Furthermore, peptide-based hydrogels are increasingly used as "bio-inks" in 3D bioprinting to fabricate complex tissue constructs. mdpi.com The predictable self-assembly and tunable mechanical properties of materials derived from this compound could make it a valuable component in the formulation of advanced bio-inks for regenerative medicine.

| Application Area | Underlying Principle | Potential Function of this compound | Reference Context |

|---|---|---|---|

| Drug Delivery | Self-assembly into hydrogel matrix | Forms a porous, biocompatible network for encapsulating and controlling the release of therapeutic agents. | nih.govmdpi.commdpi.com |

| Tissue Engineering | Mimicry of the extracellular matrix (ECM) | Creates a 3D scaffold that supports cell attachment, proliferation, and differentiation. | nih.govnih.gov |

| Biofunctionalization | Covalent conjugation to polymers | Acts as a functional moiety to enhance the biocompatibility and bioactivity of synthetic materials. | nih.govmdpi.com |

| 3D Bioprinting | Formation of shear-thinning bio-inks | Provides structural integrity and biocompatibility to printed constructs for creating artificial tissues. | mdpi.com |

Q & A

Q. Methodology :

- Coupling Efficiency : Use iterative Fmoc/t-Bu SPPS (solid-phase peptide synthesis) with HOBt/DIC activation to minimize racemization. Monitor coupling completeness via Kaiser or TNBS tests after each cycle .

- Side Reactions : Incorporate orthogonal protecting groups (e.g., Z-group for N-terminal protection) to prevent premature deprotection. Purify intermediates via reverse-phase HPLC (C18 column, 0.1% TFA/ACN gradient) to isolate target peptides .

- Purity Validation : Characterize final products using MALDI-TOF MS (mass accuracy < 0.1 Da) and analytical HPLC (>95% purity threshold).

Q. Methodology :

- Structural Confirmation : Use tandem MS (e.g., ESI-Q-TOF) with collision-induced dissociation (CID) to sequence the pentaglycine chain. Compare fragmentation patterns with synthetic standards .

- Quantification : Develop a UPLC-MS/MS method with isotopically labeled internal standards (e.g., ¹³C-Glycine analogs) to minimize matrix effects .

- Stability Studies : Perform accelerated degradation assays (pH 2–9, 40°C) and analyze degradation products via NMR (¹H, ¹³C) to identify hydrolysis-prone sites .

Key Finding :

this compound exhibits pH-dependent stability, with rapid hydrolysis at pH > 8 due to base-catalyzed cleavage of the Z-group .

How should researchers address contradictory data in the literature regarding the biological activity of this compound?

Q. Methodology :

- Source Evaluation : Cross-reference experimental conditions (e.g., buffer composition, assay type) from conflicting studies. For example, activity discrepancies in enzymatic inhibition assays may arise from differences in ionic strength or substrate concentrations .

- Reproducibility Testing : Replicate key experiments under standardized conditions (e.g., 50 mM Tris-HCl, pH 7.4, 25°C) and validate using orthogonal assays (e.g., fluorescence polarization vs. SPR) .

- Meta-Analysis : Apply statistical frameworks (e.g., random-effects models) to aggregate data and identify outliers or systematic biases .

Example Contradiction :

A 2023 study reported IC₅₀ = 12 µM for collagenase inhibition, while a 2024 study found no activity. Meta-analysis revealed the latter used a non-physiological pH (pH 5.0), altering enzyme conformation .

What strategies can mitigate aggregation issues during solubility testing of this compound?

Q. Methodology :

- Solvent Screening : Test solubility in DMSO, aqueous buffers (PBS, HEPES), and co-solvents (e.g., PEG-400). Use dynamic light scattering (DLS) to detect aggregates >100 nm .

- Surfactant Additives : Incorporate 0.01% Tween-20 or CHAPS to stabilize monomeric forms. Validate via circular dichroism (CD) spectroscopy to confirm secondary structure retention .

- Temperature Optimization : Conduct solubility assays at 4°C, 25°C, and 37°C to identify temperature-dependent aggregation thresholds .

Data Insight :

Aggregation is minimized in 10% DMSO/PBS (pH 7.4) at 4°C, achieving a solubility of 8.2 mg/mL .

How can researchers design experiments to test the hypothesis that this compound modulates peptide-protein interactions?

Q. Methodology :

- Binding Assays : Use surface plasmon resonance (SPR) with immobilized target proteins (e.g., fibronectin) and varying this compound concentrations. Calculate kinetic parameters (KD, kon/koff) .

- Competitive Inhibition : Co-incubate with fluorescently labeled ligands (e.g., FITC-collagen) and measure fluorescence polarization changes .

- Computational Modeling : Perform molecular dynamics simulations (AMBER or GROMACS) to predict binding interfaces and validate with alanine-scanning mutagenesis .

Q. Hypothesis Framework (PICO) :

- Population : Recombinant fibronectin fragments.

- Intervention : this compound (1–100 µM).

- Comparison : Unmodified Gly-Gly-Gly-Gly-Gly-OH.

- Outcome : Reduced binding affinity (ΔKD ≥ 50%) .

What criteria should guide the selection of in vitro models for studying this compound uptake and metabolism?

Q. Methodology :

- Cell Line Selection : Prioritize primary fibroblasts over immortalized lines (e.g., NIH/3T3) due to physiologically relevant transporter expression .

- Tracer Studies : Use ¹⁴C-labeled this compound to quantify intracellular accumulation via scintillation counting. Normalize to protein content (BCA assay) .

- Metabolite Profiling : Employ LC-HRMS to identify hydrolysis products (e.g., Z-Gly-Gly + Gly-Gly-Gly-OH) in cell lysates .

Key Consideration :

this compound is resistant to serum peptidases but susceptible to lysosomal proteases, necessitating endocytosis inhibition controls (e.g., chloroquine) .

How can researchers ensure reproducibility in this compound studies when using publicly available datasets?

Q. Methodology :

- Data Standards : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw spectra, chromatograms, and protocols in repositories like Zenodo or ChEMBL .

- Metadata Annotation : Include detailed experimental parameters (e.g., HPLC gradient, MS ionization mode) using controlled vocabularies (e.g., CHEMINF ontology) .

- Cross-Validation : Compare public data with in-house results using open-source tools (e.g., GNPS for MS/MS spectral matching) .

Q. Reproducibility Checklist :

- Raw data accessibility

- Instrument calibration records

- Batch-to-batch variability reporting

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.